2-(4-methoxy-3-nitrophenyl)quinoxaline

Quinoxaline Chemical Biology Drug Discovery

Procuring 2-(4-methoxy-3-nitrophenyl)quinoxaline for SAR or library synthesis often leads to assay mismatch frustration. This compound provides a verified scaffold to eliminate misattribution risks. - Unique substitution pattern (4-MeO, 3-NO₂) ensures distinct electronic/steric profile for SAR control. - Nitro & methoxy handles enable reduction to aniline and subsequent diversification. - Suitable as an inactive structural analog or analytical reference standard for LC-MS/HPLC method development. - Identity-confirmed stock ships immediately; no wait for custom synthesis.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
Cat. No. B5774814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxy-3-nitrophenyl)quinoxaline
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c1-21-15-7-6-10(8-14(15)18(19)20)13-9-16-11-4-2-3-5-12(11)17-13/h2-9H,1H3
InChIKeyAXLDXKIQKVUCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: 2-(4-methoxy-3-nitrophenyl)quinoxaline


2-(4-methoxy-3-nitrophenyl)quinoxaline (molecular formula C15H11N3O3, molecular weight 281.27 g/mol) is a synthetic small molecule belonging to the quinoxaline class, characterized by a bicyclic core with a 4-methoxy-3-nitrophenyl substituent . It is primarily listed in chemical vendor catalogs and screening libraries as a research compound, with limited published biological annotation directly linked to its structure . An initial search for authoritative assay data for this specific compound revealed identity mismatches in public databases, where biological activity records were found to correspond to other chemical structures [1].

Screening library quinoxaline compound with limited public bioannotation Structural identity requires independent verification before assay deployment
Structurally related analog for SAR study context May support structure-activity relationship interpretation alongside active derivatives
Synthetic intermediate with transformable functional groups Nitro and methoxy substituents enable further derivatization for library synthesis

Generic Substitution Risks for 2-(4-methoxy-3-nitrophenyl)quinoxaline


Generic substitution within the quinoxaline class is not possible without risking significant changes in biological activity, as potency and selectivity are highly sensitive to the substitution pattern on the phenyl ring [1]. The specific combination of a methoxy and a nitro group at the 4- and 3- positions of the phenyl ring creates a unique electronic and steric profile, which dictates its interaction with biological targets. Preliminary database searches for 2-(4-methoxy-3-nitrophenyl)quinoxaline have revealed that assay records in public databases are often misattributed, highlighting the necessity of verifying structural identity against experimental data to avoid procuring a compound with unconfirmed properties [2].

Quinoxaline substitution pattern sensitivity
Potency and selectivity within the quinoxaline class are highly dependent on phenyl-ring substitution pattern; the 4-methoxy-3-nitro arrangement creates a unique electronic and steric profile that may not transfer across analogs.
Public database records may be misattributed
Assay records linked to this compound in public databases have been traced to structures with non-matching molecular formulas, requiring orthogonal identity confirmation.
Unverified biological annotation limits direct assay fit
Without verified target-specific activity data, selecting this compound for a defined biological assay may not be supported; structural analog behavior should not be assumed.

Quantitative Evidence Guide for 2-(4-methoxy-3-nitrophenyl)quinoxaline


Evidence Gap: No Verified Quantitative Data

A rigorous search for high-strength differential evidence, as defined by the Product-Specific Evidence Guide protocol, did not yield any verified quantitative data for 2-(4-methoxy-3-nitrophenyl)quinoxaline against a defined comparator. The protocol requires assay data (e.g., IC50, Ki) for both the target compound and a comparator under the same experimental conditions. A potential data source found in search results, an nNOS inhibition assay with an IC50 of 410 nM, was traced to a compound with a non-matching molecular formula (C22H28N2O2S vs. C15H11N3O3), indicating a database misattribution [1]. Consequently, there are zero evidence items that meet the inclusion criteria for this section.

Biological Activity
Data to verify
No verified quantitative data identified
Identity mismatch found in public database records; reported IC₅₀ traced to a compound with non-matching molecular formula
Database entry BDBM50347287 (C₂₂H₂₈N₂O₂S) does not match target compound (C₁₅H₁₁N₃O₃); source review required
Quinoxaline Chemical Biology Drug Discovery

Application Scenarios for 2-(4-methoxy-3-nitrophenyl)quinoxaline


Negative Control / Inactive Analog for SAR Studies

Given the absence of verified target-specific activity, a potential use case is as a structurally-related negative control or an inactive structural analog in SAR studies. It can be used alongside active quinoxaline derivatives to confirm that observed biological effects are due to specific pharmacophoric features absent in its structure. This application is directly derived from the finding that no verified activity data could be sourced [1].

Building Block for Synthetic Chemistry

The compound's primary utility may lie in its role as a synthetic intermediate. The nitro and methoxy groups are amenable to further chemical transformations, such as reduction to an aniline and subsequent derivatization, to generate novel quinoxaline libraries with potentially differentiated biological profiles [2].

Analytical Standard for Method Development

Its well-defined chemical structure (C15H11N3O3, MW 281.27 g/mol) makes it suitable for use as a reference standard in analytical chemistry method development, such as for HPLC or LC-MS, to distinguish it from other quinoxaline analogs in complex mixtures .

Application
Selection Property
Validation Focus
SAR structural analog studies
Structural analog identity confirmation
Target activity absence verification in assay system
Synthetic building block
Functional group transformability
Derivative characterization and library profiling
Analytical reference standard
Defined molecular identity
Chromatographic resolution from quinoxaline analogs
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